1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole
CAS No.: 1227269-21-7
Cat. No.: VC0037115
Molecular Formula: C14H8IN3O2S
Molecular Weight: 409.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227269-21-7 |
|---|---|
| Molecular Formula | C14H8IN3O2S |
| Molecular Weight | 409.201 |
| IUPAC Name | 1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-5-carbonitrile |
| Standard InChI | InChI=1S/C14H8IN3O2S/c15-13-7-11-6-10(8-16)9-17-14(11)18(13)21(19,20)12-4-2-1-3-5-12/h1-7,9H |
| Standard InChI Key | YDEWPFXDUZBRKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C#N)I |
Introduction
Chemical Identity and Structure
Fundamental Properties
1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole (CAS: 1227269-21-7) is characterized by its complex molecular architecture combining a 7-azaindole core with multiple functional groups. This compound has the molecular formula C₁₄H₈IN₃O₂S and a molecular weight of 409.201. The compound's structure features a phenylsulphonyl group at position 1, an iodo substituent at position 2, and a cyano group at position 5 of the 7-azaindole scaffold.
Structural Data and Identifiers
The following table presents the key structural information and identifiers for 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole:
| Property | Value |
|---|---|
| CAS Number | 1227269-21-7 |
| IUPAC Name | 1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine-5-carbonitrile |
| Molecular Formula | C₁₄H₈IN₃O₂S |
| Molecular Weight | 409.201 |
| Standard InChI | InChI=1S/C14H8IN3O2S/c15-13-7-11-6-10(8-16)9-17-14(11)18(13)21(19,20)12-4-2-1-3-5-12/h1-7,9H |
| Standard InChIKey | YDEWPFXDUZBRKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)C#N)I |
| PubChem Compound ID | 74891979 |
Structural Significance
The 7-azaindole core of this compound is a bioisostere of indole or purine moiety, which constitutes the foundation of many bioactive molecules . The presence of the phenylsulphonyl group at the N-1 position serves both as a protecting group and a functionality that can modify the compound's physicochemical properties. The iodo substituent at position 2 provides a reactive site for further chemical transformations, particularly cross-coupling reactions. Meanwhile, the cyano group at position 5 introduces additional reactivity and potential for hydrogen bonding interactions with biological targets.
Synthesis and Preparation
Synthesis of the 7-Azaindole Core
The foundation of any synthesis would be the preparation of the 7-azaindole core. Several methods have been reported for synthesizing 7-azaindole:
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One approach starts with 2-amino-3-methylpyridine, which undergoes a reaction with N-Methylformanilide and PCl₅ to yield 7-azaindole with approximately 70% yield .
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Another method involves the formation of 7-azaindole N-oxide 3-chlorobenzoate from 7-azaindole using 3-chloroperbenzoic acid in a DME/heptane solvent system .
Functionalization Strategy
Based on synthesis patterns of similar compounds, the likely route to 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole would involve:
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Introduction of the phenylsulphonyl group at the N-1 position, typically accomplished by treating 7-azaindole with benzenesulfonyl chloride in the presence of a base such as potassium carbonate .
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Selective iodination at position 2, which might be achieved using lithium diisopropylamide (LDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperature followed by reaction with iodine . This approach has been demonstrated for similar compounds, where 4-chloro-7-azaindole was first protected with benzenesulfonyl chloride and then iodinated under these conditions.
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Introduction of the cyano group at position 5, potentially through a copper-catalyzed cyanation of a halogenated intermediate or other cyano-group transfer methodologies.
Chemical Properties and Reactivity
Chemical Reactivity
The chemical reactivity of 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole is dominated by several key functional groups:
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The iodo substituent at position 2 makes the compound particularly valuable for various cross-coupling reactions. Similar 2-iodo-7-azaindole derivatives have been utilized in Sonogashira, Suzuki, and Stille coupling reactions .
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The phenylsulphonyl group can be removed under appropriate conditions to regenerate the free N-H indole, providing another point for potential derivatization.
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The cyano group at position 5 introduces a site for potential transformations to other functional groups such as amides, amines, or carboxylic acids.
Stability Considerations
The presence of multiple reactive functional groups may present stability challenges. The iodo group is particularly reactive and may be susceptible to light-induced decomposition. Storage recommendations typically include keeping such compounds in amber containers, under inert atmosphere, and at reduced temperatures.
Biological Activity and Applications
Related Compounds and Activities
Structurally related 7-azaindole derivatives have shown various biological activities:
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2-substituted 4-aryl-7-azaindoles have been reported as inhibitors of kinase activity .
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7-azaindoles have been explored as inhibitors of PDE-4 with potential applications in treating rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), asthma, and rhinitis .
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The presence of the cyano group and iodo substituent in our subject compound could potentially enhance its interaction with biological targets, influencing receptor binding, enzyme inhibition, or other biological processes.
Applications in Medicinal Chemistry
In medicinal chemistry, 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole may serve multiple purposes:
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As a synthetic intermediate for creating more complex drug candidates
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As a building block in structure-activity relationship studies
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Potentially as a pharmacophore itself, given that similar heterocyclic structures have demonstrated anticancer, anti-inflammatory, and antimicrobial properties
Synthetic Applications
Cross-Coupling Reactions
One of the most significant applications of 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole is likely in cross-coupling reactions, where the iodo substituent serves as a reactive handle for carbon-carbon bond formation. Similar compounds have been used in:
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Sonogashira coupling with terminal alkynes to produce 2-alkynyl-7-azaindoles. For instance, 1-benzenesulfonyl-4-chloro-2-iodo-7-azaindole has been coupled with various terminal alkynes using a Pd/C–PPh₃–CuI catalyst system in water to provide the corresponding 2-alkynyl derivatives in good to excellent yields .
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Suzuki coupling with arylboronic acids to introduce aryl groups at the 2-position. This has been demonstrated with 2-alkynyl-4-chloro-7-azaindole derivatives, which underwent successful Suzuki coupling with phenylboronic acid to afford the corresponding 4-aryl products .
Selective Functionalization
The presence of multiple functional groups allows for selective transformations:
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The phenylsulphonyl group can be removed under basic or reductive conditions to free the N-1 position for further functionalization.
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The cyano group at position 5 can potentially be converted to other functional groups through hydrolysis, reduction, or other transformations.
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The 2-position, after potential removal of the iodo group through cross-coupling or reduction, can undergo further functionalization.
Research Status and Future Directions
Emerging Applications
Several promising research directions can be identified:
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Development of green chemistry approaches for functionalizing 2-iodo-7-azaindole derivatives, similar to the Pd/C-catalyzed reactions in water that have been reported for related compounds .
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Exploration of 7-azaindole derivatives as scaffolds for developing kinase inhibitors, given their structural similarity to known bioactive compounds .
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Investigation of structure-activity relationships to understand how the cyano, iodo, and phenylsulphonyl substituents influence biological activities.
Synthetic Challenges and Opportunities
The complexity of 1-(Phenylsulphonyl)-5-cyano-2-iodo-7-azaindole presents both challenges and opportunities:
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The selective introduction of functional groups at specific positions requires careful control of reaction conditions and may necessitate protecting group strategies.
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The reactivity of the iodo group may present challenges during synthesis but also offers opportunities for diverse derivatization.
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The development of more efficient, scalable, and environmentally friendly synthetic routes remains an area for potential innovation.
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